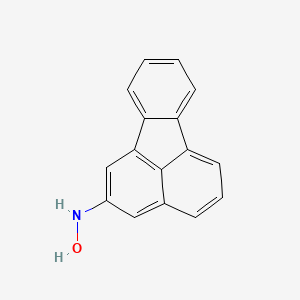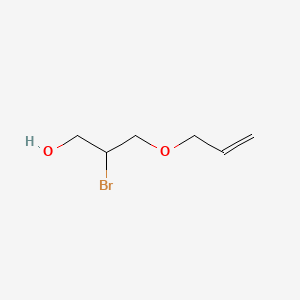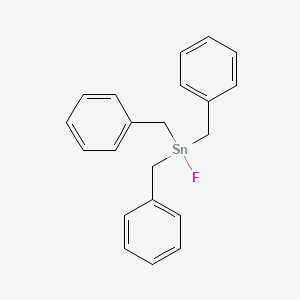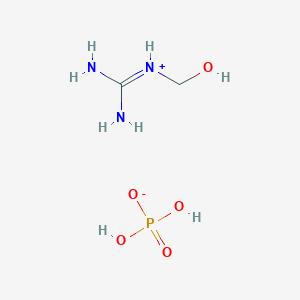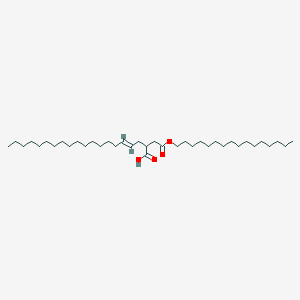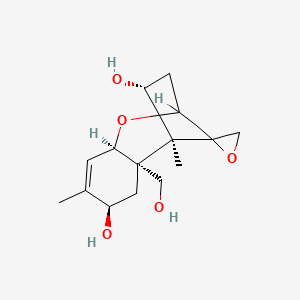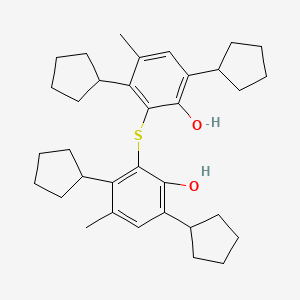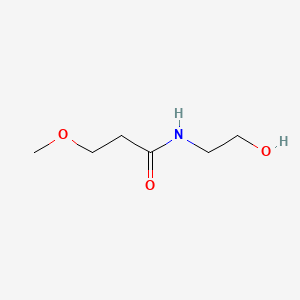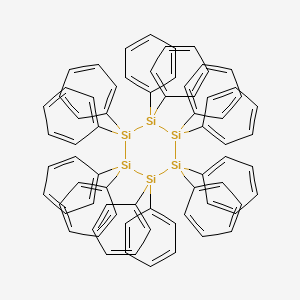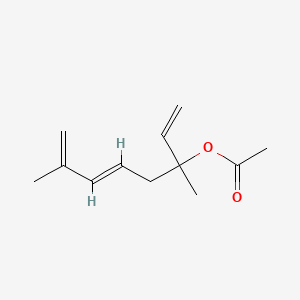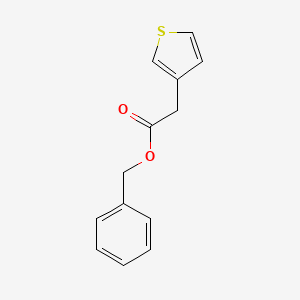
Benzyl 3-thienylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-thienylacetate: is an organic compound with the molecular formula C13H12O2S It is an ester formed from benzyl alcohol and 3-thiopheneacetic acid The compound features a benzyl group attached to a thiophene ring through an ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 3-thienylacetate can be synthesized through the esterification reaction between benzyl alcohol and 3-thiopheneacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl 3-thienylacetate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring in this compound can undergo electrophilic substitution reactions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed:
Oxidation: Formation of benzyl 3-thienylacetic acid.
Reduction: Formation of benzyl 3-thienylmethanol.
Substitution: Formation of brominated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 3-thienylacetate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology: In biological research, this compound is studied for its potential biological activities
Medicine: The compound and its derivatives are being investigated for their potential therapeutic properties. Research is ongoing to explore their efficacy in treating various medical conditions.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of benzyl 3-thienylacetate involves its interaction with specific molecular targets. The ester linkage and the thiophene ring play crucial roles in its reactivity and interactions. The compound can undergo hydrolysis to release benzyl alcohol and 3-thiopheneacetic acid, which can then interact with various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Benzyl acetate: Similar ester structure but with an acetate group instead of a thiophene ring.
Thiopheneacetic acid esters: Compounds with similar thiophene ring structures but different ester groups.
Benzyl benzoate: Another ester with a benzyl group but with a benzoate group instead of a thiophene ring.
Uniqueness: Benzyl 3-thienylacetate is unique due to the presence of both a benzyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The thiophene ring, in particular, contributes to its aromaticity and potential reactivity, setting it apart from other similar esters.
Eigenschaften
CAS-Nummer |
50893-37-3 |
|---|---|
Molekularformel |
C13H12O2S |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
benzyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C13H12O2S/c14-13(8-12-6-7-16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI-Schlüssel |
AFYCAIBLAZNEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



